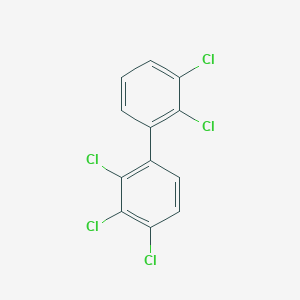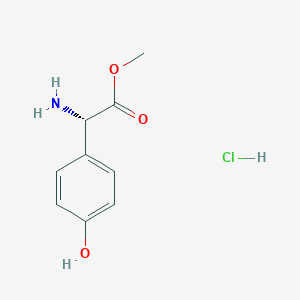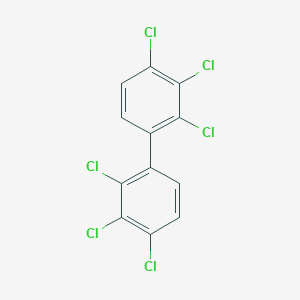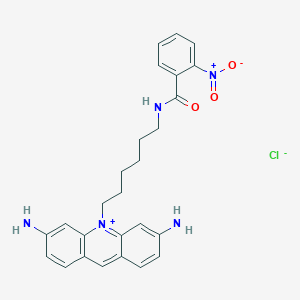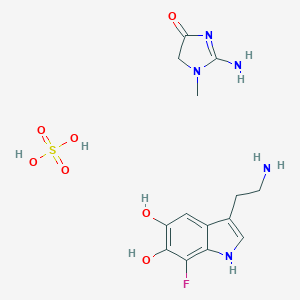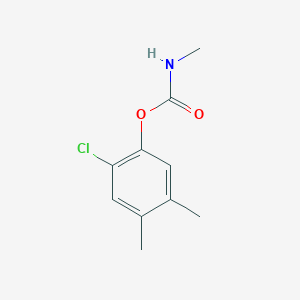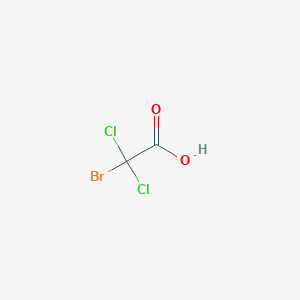
Bromodichloroacetic acid
Descripción general
Descripción
Bromodichloroacetic acid belongs to the class of haloacetic acids (HAAs) which are organic disinfection byproducts produced in chlorinated water. They are common contaminants observed in drinking water .
Synthesis Analysis
Improved syntheses of bromochloroacetic acid 1, dibromochloroacetic acid 2, and bromodichloroacetic acid 3, are reported. The acids are identified by elemental analyses, 1 H-NMR spectra, and their mass spectra .
Molecular Structure Analysis
The molecular formula of Bromodichloroacetic acid is C2HBrCl2O2. The average mass is 207.838 Da and the monoisotopic mass is 205.853683 Da .
Chemical Reactions Analysis
Currently, very little information is available regarding bromodichloroacetic acid-induced mechanisms of toxicity and tumorigenesis .
Physical And Chemical Properties Analysis
Bromodichloroacetic acid has a molecular weight of 207.83 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has a rotatable bond count of 1. The exact mass is 205.85370 g/mol and the monoisotopic mass is 205.85370 g/mol .
Aplicaciones Científicas De Investigación
Environmental Analysis
Bromodichloroacetic acid is used as an analytical reference standard for the determination of analytes in environmental samples. This includes testing water quality and detecting contaminants through various chromatographic techniques .
Food and Beverage Testing
In the food and beverage industry, Bromodichloroacetic acid serves as a standard for ensuring product safety and quality. It helps in identifying harmful substances and maintaining compliance with health regulations .
Forensic Science
Forensic laboratories utilize Bromodichloroacetic acid in toxicological analysis, helping to identify chemical substances in biological samples during criminal investigations .
Petrochemical Analysis
This compound is applied in the petrochemical sector to analyze chemical compositions, which is crucial for quality control and research into new petrochemical products .
Pharmaceutical Research
Bromodichloroacetic acid is employed in pharmaceutical analysis, aiding in the development and quality control of medications. It’s particularly useful in the synthesis of new drugs and testing their stability .
Biochemical and Physiological Assays
In biochemical research, Bromodichloroacetic acid is used as a reactant in assays to study physiological processes and disease mechanisms at the molecular level .
Molecular Biology
As a research tool in molecular biology, it aids in understanding genetic material interactions and the effects of various substances on cellular functions .
Synthesis and Catalysis
In synthetic chemistry, Bromodichloroacetic acid acts as a reagent and catalyst, facilitating chemical reactions that lead to the creation of complex molecules .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Bromodichloroacetic acid (BDCA) is a haloacetic acid that primarily targets macromolecules such as proteins, lipids, DNA, or RNA . These macromolecules have a weak negative charge and are thus attracted to BDCA, which has a weak positive charge .
Mode of Action
BDCA interacts with its targets by binding to thiol or amino groups on proteins . This interaction can also occur with oxygen in DNA and RNA
Biochemical Pathways
It is known that bdca is a byproduct of the chlorination of drinking water . It forms when water supplies containing natural organic matter are disinfected with chlorine-containing oxidizing compounds and when bromide is present in the source water .
Result of Action
BDCA has been associated with the formation of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male and female mice . It has also been linked to significant dose-related increases in the incidence of another type of malignant liver tumor (hepatoblastoma) in male mice .
Action Environment
BDCA is commonly found in chlorinated water, making the water supply a significant environmental factor influencing its action, efficacy, and stability . The presence of bromide in the source water also affects the formation of BDCA . Regulations limiting public exposure to disinfection by-products in chlorinated water can influence the action and effects of BDCA .
Propiedades
IUPAC Name |
2-bromo-2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVFEQKZFUULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024644 | |
| Record name | Bromodichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
| Record name | BROMODICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromodichloroacetic acid | |
CAS RN |
71133-14-7 | |
| Record name | Bromodichloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodichloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071133147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodichloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMODICHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ84PTP2HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMODICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Bromodichloroacetic acid (BDCAA) and why is it a concern?
A1: Bromodichloroacetic acid is a haloacetic acid (HAA) that forms as a disinfection byproduct (DBP) when natural organic matter in water reacts with chlorine-containing disinfectants in the presence of bromide ions. [, , ] BDCAA is a concern because it is found in finished drinking water [, , , ] and has been shown to be carcinogenic in animal studies. [, , ]
Q2: How prevalent is BDCAA in drinking water?
A2: Studies suggest that BDCAA, along with two other HAAs (dibromochloroacetic acid and tribromoacetic acid), constitute a significant fraction of total HAA concentrations in finished drinking water in the US. [] Research has found detectable levels of BDCAA in both source and treated drinking water. [, ]
Q3: What is the chemical structure of BDCAA?
A3: BDCAA is a trihaloacetic acid with the molecular formula C2HBrCl2O2. [, , ] Mass spectra for the compound and its methyl ester have been reported, providing detailed fragmentation patterns. [, ]
Q4: How does BDCAA break down in the environment?
A4: BDCAA can degrade in the presence of zerovalent iron (Fe0) through sequential hydrogenolysis, a process where bromine atoms are preferentially replaced with hydrogen. This process ultimately leads to the formation of monochloroacetic acid. []
Q5: How does bromide ion concentration affect the formation of BDCAA during water chlorination?
A5: Studies using Biscayne Aquifer water, which naturally contains bromide ions, demonstrated that the molar yield of HAAs, including BDCAA, increased with increasing initial bromide ion concentration. This finding contrasts with some previous studies and highlights the complexity of HAA formation. [] Similar trends were observed in chlorination and chloramination of humic substance-containing waters, where even small bromide concentrations (as low as 1.2 μM) resulted in BDCAA formation. []
Q6: Are there any regulations on BDCAA levels in drinking water?
A7: While BDCAA is not currently regulated by the EPA, it is often monitored alongside the five regulated HAAs (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid). [, ] Research suggests that the existing THM/HAA relationship in drinking water regulations might need reevaluation to include total HAAs, considering the significant contribution of BDCAA and other unregulated HAAs. []
Q7: What analytical methods are used to measure BDCAA in water?
A7: Several methods have been developed to quantify BDCAA in water samples, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves extracting HAAs from water, converting them into methyl esters, separating them by gas chromatography, and detecting them based on their mass-to-charge ratio. [, ]
- Ion Chromatography-Mass Spectrometry (IC-MS/MS): This method offers simultaneous analysis of all nine HAAs, along with other contaminants like bromate and dalapon, in a single run without requiring sample preparation. [, ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): This approach utilizes ion-pair high-performance liquid chromatography (HPLC) coupled with negative electrospray ionization mass spectrometry (ESI-MS) to achieve sensitive detection of all nine HAAs. []
- Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS): This technique enables rapid and accurate analysis of HAAs in tap water without extensive pretreatment procedures. []
Q8: How can we reduce BDCAA formation during drinking water treatment?
A8: Formation of BDCAA and other HAAs can be minimized by:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



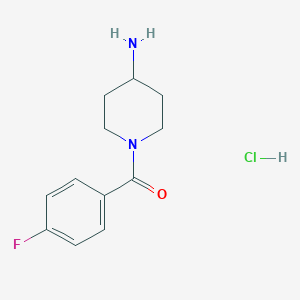


![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)

